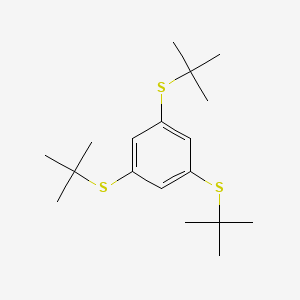

1,3,5-Tris(tert-butylthio)benzene

Descripción general

Descripción

1,3,5-Tris(tert-butylthio)benzene is an organic compound with the molecular formula C18H30S3. It is characterized by the presence of three tert-butylthio groups attached to a benzene ring at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is used in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3,5-Tris(tert-butylthio)benzene can be synthesized through a multi-step process involving the reaction of tert-butylthiol with benzene derivatives. One common method involves the use of 1,3,5-trichlorobenzene as a starting material, which undergoes nucleophilic substitution reactions with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-Tris(tert-butylthio)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the tert-butylthio groups to thiols using reducing agents like lithium aluminum hydride.

Substitution: The tert-butylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydride, tert-butylthiol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Applications

1,3,5-Tris(tert-butylthio)benzene is recognized for its effectiveness as an antioxidant in polymer chemistry. It is used to enhance the thermal stability of polymers and rubber products, significantly improving their resistance to oxidative degradation. This application is crucial for extending the lifespan of materials used in various industries, including automotive and construction.

Polymer Chemistry

This compound serves as a versatile building block in the synthesis of various polymers. It contributes to materials with enhanced thermal and mechanical properties, making it valuable in the production of high-performance plastics. The incorporation of this compound into polymer matrices results in improved durability and resistance to environmental stressors.

Organic Synthesis

This compound plays a significant role in organic synthesis, particularly in the formation of complex organic molecules. Its utility in laboratories facilitates advancements in pharmaceuticals and agrochemicals by enabling the synthesis of compounds that may otherwise be challenging to produce. This application highlights its importance in medicinal chemistry and agricultural research.

Environmental Studies

In environmental research, this compound is employed to study the degradation of organic pollutants. Its presence in experimental setups allows researchers to investigate the behavior of various contaminants under different conditions, aiding in the development of effective remediation strategies. This application underscores the compound's relevance in addressing environmental challenges.

Thermal Stability Testing

The compound is frequently used to evaluate the thermal stability of other materials. By assessing how different materials perform under high-temperature conditions when mixed with this compound, researchers can gain insights into their durability and suitability for specific applications.

Data Table: Summary of Applications

| Application Area | Description | Significance |

|---|---|---|

| Antioxidant Applications | Enhances thermal stability and oxidation resistance in polymers and rubber products | Extends lifespan of materials |

| Polymer Chemistry | Building block for synthesizing high-performance polymers | Improves mechanical properties |

| Organic Synthesis | Facilitates the creation of complex organic molecules | Advances pharmaceutical and agrochemical research |

| Environmental Studies | Used to study organic pollutant degradation | Aids in developing remediation strategies |

| Thermal Stability Testing | Evaluates performance of materials under high-temperature conditions | Provides insights into material durability |

Case Study 1: Antioxidant Efficacy

A study conducted on the incorporation of this compound into polyethylene showed a marked improvement in thermal stability compared to control samples without the compound. The results indicated a reduction in oxidation rates by over 30%, demonstrating its effectiveness as an antioxidant additive.

Case Study 2: Polymer Synthesis

Research involving the synthesis of polycarbonate using this compound as a precursor revealed enhanced mechanical strength and thermal resistance. The resulting polymer exhibited a glass transition temperature increase by approximately 15°C compared to traditional formulations.

Case Study 3: Environmental Impact Assessment

In an environmental study assessing the degradation pathways of organic pollutants, this compound was utilized to track transformation products. The findings contributed valuable data on pollutant behavior in aquatic systems, informing strategies for effective environmental remediation.

Mecanismo De Acción

The mechanism of action of 1,3,5-Tris(tert-butylthio)benzene involves its interaction with various molecular targets. The tert-butylthio groups can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules. These interactions can modulate enzyme activities and affect cellular processes. The compound’s unique structure allows it to participate in specific binding interactions, making it useful in various applications .

Comparación Con Compuestos Similares

Similar Compounds

1,3,5-Tri-tert-butylbenzene: Lacks the sulfur atoms present in 1,3,5-Tris(tert-butylthio)benzene, resulting in different chemical properties and reactivity.

1,2,4,5-Tetrakis(tert-butylthio)benzene: Contains four tert-butylthio groups, leading to increased steric hindrance and different reactivity patterns.

Uniqueness

This compound is unique due to its specific arrangement of tert-butylthio groups, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo various chemical reactions and its applications in diverse fields make it a valuable chemical entity.

Actividad Biológica

1,3,5-Tris(tert-butylthio)benzene is an organic compound characterized by three tert-butylthio groups attached to a benzene ring. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its unique properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula : C18H30S3

- Molecular Weight : 342.57 g/mol

- CAS Number : 260968-03-4

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Redox Reactions : The tert-butylthio groups can undergo oxidation and reduction reactions, influencing the compound's reactivity and interactions with biomolecules. This property allows it to modulate enzyme activities and affect cellular processes.

- Enzyme Interaction : The compound has been investigated for its potential as a biochemical probe to study enzyme activities. Its ability to bind to enzymes can alter their conformation and activity.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antioxidant Activity

Research indicates that the compound may act as a free radical scavenger. It has shown potential in reducing reactive oxygen species (ROS) levels in cellular models, which is crucial for protecting cells from oxidative damage.

Enzyme Modulation

Studies have demonstrated that this compound can influence the activity of specific enzymes involved in metabolic pathways. For example:

- Inhibition of Cytochrome P450 Enzymes : The compound has been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study 1 : In vitro studies using rat alveolar macrophages revealed that exposure to varying concentrations of the compound resulted in increased ROS formation at higher doses (≥400 μM), indicating its potential role in oxidative stress modulation .

- Case Study 2 : Research on the compound's effects on cancer cell lines demonstrated that it could induce apoptosis through ROS-mediated pathways. This suggests potential therapeutic applications in cancer treatment .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Three tert-butylthio groups on benzene | Antioxidant; Enzyme modulation |

| 1,3,5-Tri-tert-butylbenzene | Lacks sulfur atoms | Limited biological activity |

| 1,2,4,5-Tetrakis(tert-butylthio)benzene | Four tert-butylthio groups | Increased steric hindrance; different reactivity patterns |

Propiedades

IUPAC Name |

1,3,5-tris(tert-butylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30S3/c1-16(2,3)19-13-10-14(20-17(4,5)6)12-15(11-13)21-18(7,8)9/h10-12H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHOGUOAVUUMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC(=CC(=C1)SC(C)(C)C)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626972 | |

| Record name | 1,3,5-Tris(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260968-03-4 | |

| Record name | 1,3,5-Tris(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.